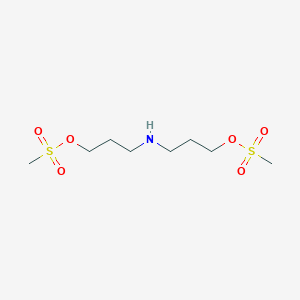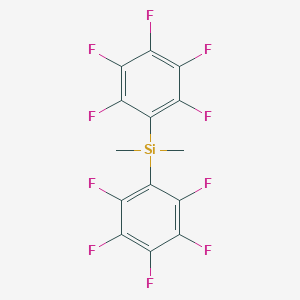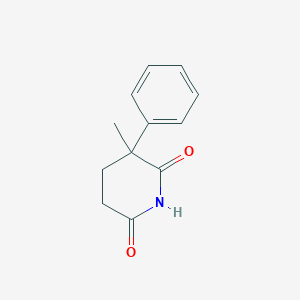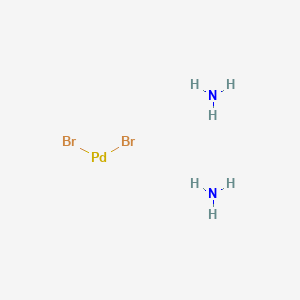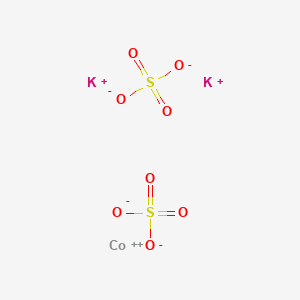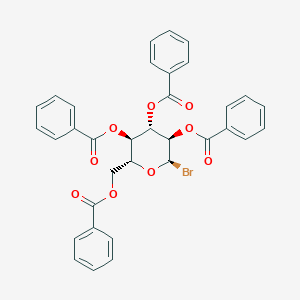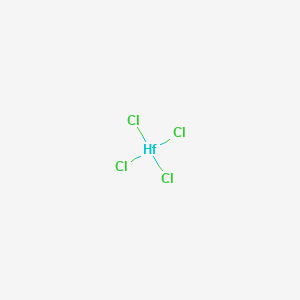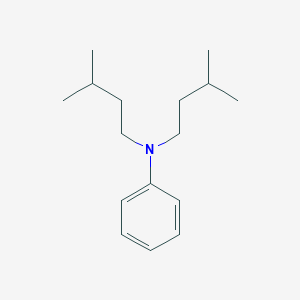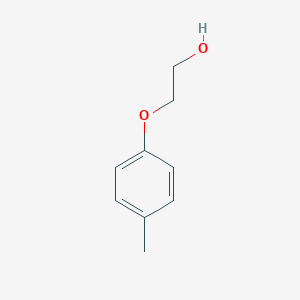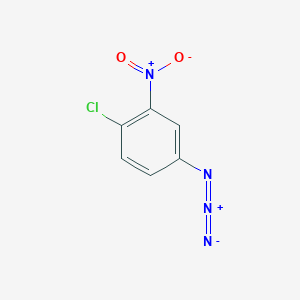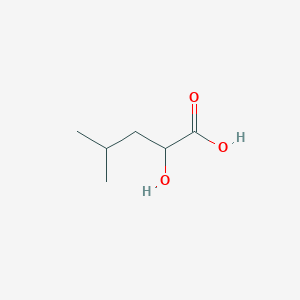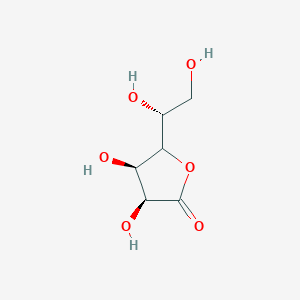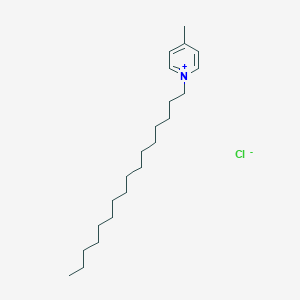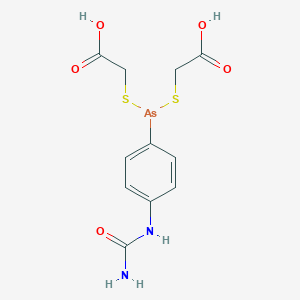
Thiocarbarsone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocarbarsone is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the drug arsanilic acid, which was used as an antibiotic in the 1940s and 1950s. Thiocarbarsone has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.
Wirkmechanismus
The mechanism of action of thiocarbarsone is still being studied. It is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. Thiocarbarsone has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet fully understood.
Biochemische Und Physiologische Effekte
Thiocarbarsone has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to disrupt the function of certain cellular pathways. Thiocarbarsone has also been shown to have an effect on the immune system, although the exact nature of this effect is still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Thiocarbarsone has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized and purified. Thiocarbarsone is also relatively inexpensive, making it a cost-effective choice for many research projects. However, there are also limitations to the use of thiocarbarsone. It is toxic to humans and animals, and must be handled with care. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are many potential future directions for research on thiocarbarsone. One area of interest is its potential use in treating cancer. Further studies are needed to fully understand the mechanism of its anticancer effects, and to determine its potential as a treatment option. Additionally, research is needed to understand the full extent of its antibacterial and antifungal properties, and to explore its potential as a treatment for infectious diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of thiocarbarsone, and to determine its potential as a tool for studying cellular pathways and enzyme activity.
Synthesemethoden
Thiocarbarsone can be synthesized by reacting arsanilic acid with thiourea in the presence of hydrochloric acid. The resulting compound is a yellow powder that is soluble in water and ethanol. The synthesis method has been well documented in scientific literature, and the purity of the compound can be verified using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Thiocarbarsone has been used in a variety of scientific research studies. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use in treating various diseases. Thiocarbarsone has also been used as a tool in studying the biochemistry of arsenic, as it contains an arsenic atom in its structure.
Eigenschaften
CAS-Nummer |
120-02-5 |
|---|---|
Produktname |
Thiocarbarsone |
Molekularformel |
C11H13AsN2O5S2 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
2-[[4-(carbamoylamino)phenyl]-(carboxymethylsulfanyl)arsanyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H13AsN2O5S2/c13-11(19)14-8-3-1-7(2-4-8)12(20-5-9(15)16)21-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)(H3,13,14,19) |
InChI-Schlüssel |
VULRLPILKVVAQO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)N)[As](SCC(=O)O)SCC(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N)[As](SCC(=O)O)SCC(=O)O |
Andere CAS-Nummern |
120-02-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



